molecular formula C22H27FN4O2 B3006278 N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898452-03-4

N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B3006278
CAS No.: 898452-03-4
M. Wt: 398.482
InChI Key: UGUIGNPOBNKFGY-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a piperazine ring, and an oxalamide moiety, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 3-fluoroaniline with an appropriate acylating agent to form an intermediate. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

    Piperazine Derivative Formation: The intermediate is then reacted with 4-methylpiperazine in a nucleophilic substitution reaction. This step may require a catalyst such as palladium on carbon and a hydrogen source.

    Oxalamide Formation: Finally, the piperazine derivative is coupled with oxalyl chloride to form the oxalamide structure. This reaction is typically performed under anhydrous conditions using a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the fluorophenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while reduction of the fluorophenyl group can produce fluorophenyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, including pharmaceuticals, agrochemicals, and polymers. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide: Similar structure with a chlorine atom instead of fluorine.

    N1-(3-fluorophenyl)-N2-(2-(4-ethylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide: Similar structure with an ethyl group on the piperazine ring.

    N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(m-tolyl)ethyl)oxalamide: Similar structure with a meta-tolyl group instead of para-tolyl.

Uniqueness

N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is unique due to the specific combination of its functional groups. The presence of the fluorophenyl group imparts distinct electronic properties, while the piperazine ring enhances its binding affinity to biological targets. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-16-6-8-17(9-7-16)20(27-12-10-26(2)11-13-27)15-24-21(28)22(29)25-19-5-3-4-18(23)14-19/h3-9,14,20H,10-13,15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUIGNPOBNKFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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